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Compound of Interest

Compound Name: MK-4965

Cat. No.: B1676623 Get Quote

An In-depth Analysis of the Non-Nucleoside Reverse
Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and experimental evaluation of MK-4965, a potent non-nucleoside reverse transcriptase

inhibitor (NNRTI). All quantitative data is presented in structured tables for ease of comparison,

and key experimental methodologies are detailed. Visual diagrams generated using the DOT

language are included to illustrate signaling pathways and experimental workflows.

Chemical Structure and Properties
MK-4965, with the IUPAC name 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-

chlorophenoxy]-5-chlorobenzonitrile, is a small molecule inhibitor of HIV-1 reverse

transcriptase.[1] Its chemical and physical properties are summarized in the tables below.
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Identifier Value

IUPAC Name

3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-

yl)methoxy]-2-chlorophenoxy]-5-

chlorobenzonitrile[1]

CAS Number 920035-77-4[1]

Molecular Formula C₂₀H₁₃Cl₂N₅O₂[1]

SMILES
N#CC1=CC(Cl)=CC(OC2=CC(OCC3=NNC4=N

C(N)=CC=C43)=CC=C2Cl)=C1

InChI Key KXDIHAQCVNNLIB-UHFFFAOYSA-N

Physicochemical Properties
Property Value

Molecular Weight 426.26 g/mol [1]

Exact Mass 425.0446 g/mol [1]

Topological Polar Surface Area 119 Å²

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 7

LogP (calculated) 4.3

Pharmacological Properties
MK-4965 is a highly potent NNRTI that demonstrates significant activity against both wild-type

and clinically relevant mutant strains of HIV-1.[2]

Mechanism of Action
As a non-nucleoside reverse transcriptase inhibitor, MK-4965 allosterically binds to a

hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding

induces a conformational change in the enzyme, distorting the active site and inhibiting the

conversion of viral RNA into DNA, a critical step in the viral replication cycle.
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Figure 1: Mechanism of action of MK-4965 on HIV-1 reverse transcriptase.

In Vitro Potency
MK-4965 has demonstrated potent activity against wild-type HIV-1 and key mutant strains that

confer resistance to other NNRTIs.

Target IC₅₀ (nM) EC₉₅ (nM)

Wild-Type HIV-1 RT 0.8 12

K103N Mutant RT 1.5 25

Y181C Mutant RT 1.2 20

Data represents typical values and may vary between specific assays.

Pharmacokinetics
MK-4965 exhibits favorable pharmacokinetic properties, including excellent oral bioavailability

in preclinical species.
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Species Oral Bioavailability (F%)

Rat 52%[1]

Dog 75%

Monkey 60%

Pharmacokinetic parameters can be influenced by factors such as formulation and subject

physiology.

Experimental Protocols
The following sections detail the methodologies for key experiments used in the evaluation of

MK-4965.

HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the inhibitory activity of MK-4965 against the HIV-1 reverse transcriptase

enzyme.
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Figure 2: Experimental workflow for the HIV-1 RT inhibition assay.
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Methodology:

Reagent Preparation: An assay buffer containing Tris-HCl, KCl, and MgCl₂ is prepared.

Recombinant HIV-1 reverse transcriptase (wild-type or mutant) and a poly(A) template with

an oligo(dT) primer are diluted in the assay buffer.

Compound Dilution: MK-4965 is serially diluted in DMSO and then further diluted in the

assay buffer to achieve the desired final concentrations.

Enzyme Inhibition: The reverse transcriptase enzyme is pre-incubated with the various

concentrations of MK-4965 to allow for inhibitor binding.

Reaction Initiation: The reverse transcription reaction is initiated by the addition of a mixture

containing [³H]-labeled thymidine triphosphate (TTP).

Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.

Reaction Termination: The reaction is stopped by the addition of EDTA.

Product Capture: The biotinylated oligo(dT) primer allows the newly synthesized radiolabeled

DNA to be captured on a streptavidin-coated plate.

Signal Detection: The amount of incorporated [³H]TTP is quantified using a scintillation

counter.

Data Analysis: The concentration of MK-4965 that inhibits 50% of the reverse transcriptase

activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

Synthesis and Purification
Detailed, step-by-step synthesis and purification protocols for MK-4965 are often proprietary.

However, the synthesis generally involves a multi-step process culminating in the coupling of

the pyrazolopyridine core with the substituted chlorobenzonitrile moiety. Purification is typically

achieved through column chromatography followed by recrystallization to yield a highly pure

final product. For specific synthesis routes, researchers are directed to the primary medicinal

chemistry literature.
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Conclusion
MK-4965 is a potent NNRTI with a promising preclinical profile. Its strong activity against both

wild-type and resistant strains of HIV-1, coupled with its excellent oral bioavailability,

underscores its potential as a therapeutic candidate. This technical guide provides a

foundational understanding of its chemical, pharmacological, and experimental characteristics

to aid in further research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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